1H,4H,7H,8H-imidazo[4,5-d][1,3]diazepin-8-one hydrochloride
Overview
Description
1H,4H,7H,8H-imidazo[4,5-d][1,3]diazepin-8-one hydrochloride is a chemical compound with a molecular formula of C6H7ClN4O and a molecular weight of 186.599 Da . This compound is part of the imidazole and diazepine families, which are known for their diverse biological activities and therapeutic potential .
Preparation Methods
The synthesis of 1H,4H,7H,8H-imidazo[4,5-d][1,3]diazepin-8-one hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. The synthetic routes often include the use of imidazole derivatives and diazepine intermediates . Industrial production methods may involve bulk custom synthesis, ensuring the compound’s purity and consistency for research and development purposes .
Chemical Reactions Analysis
1H,4H,7H,8H-imidazo[4,5-d][1,3]diazepin-8-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H,4H,7H,8H-imidazo[4,5-d][1,3]diazepin-8-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its potential therapeutic effects are being explored for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H,4H,7H,8H-imidazo[4,5-d][1,3]diazepin-8-one hydrochloride involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1H,4H,7H,8H-imidazo[4,5-d][1,3]diazepin-8-one hydrochloride can be compared with other imidazole and diazepine derivatives:
1H-imidazole: Known for its antifungal and antibacterial properties.
Diazepam: A well-known anxiolytic and anticonvulsant.
1H,4H,7H,8H-imidazo[4,5-d][1,3]diazepin-8-one: The non-hydrochloride form of the compound, used in similar research contexts.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4,7-dihydro-1H-imidazo[4,5-d][1,3]diazepin-8-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O.ClH/c11-4-1-7-2-9-6-5(4)8-3-10-6;/h2-3H,1H2,(H,7,9)(H,8,10);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUSBGFCJXEEEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(NC=N1)N=CN2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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